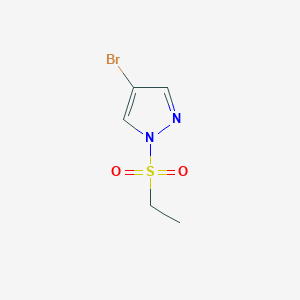

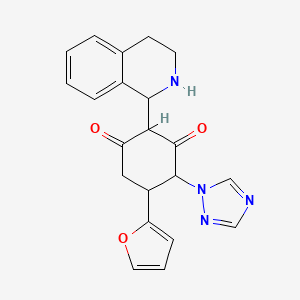

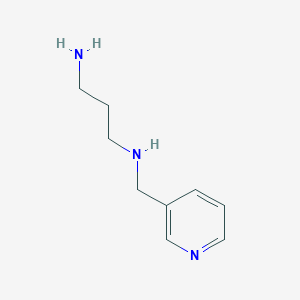

![molecular formula C6H10BrN3O2S B3070780 N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide CAS No. 1006219-03-9](/img/structure/B3070780.png)

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide

Vue d'ensemble

Description

“N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic compound that consists of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . A new series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine have been synthesized by a cyclo-condensation reaction of 2-bromo-1-(1,3-diphenyl-1H-pyrazol-4-yl)ethanone with N-aryl thiourea .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For example, the 1H and 13C NMR spectra of compounds can be recorded in DMSO solution . The composition, structure, and identity of the synthesized compounds can be confirmed by elemental analysis, IR, 1H NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Pyrazole derivatives have been reported to undergo a variety of chemical reactions. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide” can be determined using various analytical techniques. For instance, the molecular weight, purity, physical form, and storage temperature of a similar compound, Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, have been reported .

Applications De Recherche Scientifique

Molecular and Supramolecular Structures

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide demonstrate interesting molecular and supramolecular structures. These compounds show varied torsion angles and hydrogen bonding patterns, contributing to their potential as ligands for metal coordination (Jacobs et al., 2013).

Transfer Hydrogenation of Ketones

The use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in transfer hydrogenation of ketones is noteworthy. These derivatives have been utilized in catalysis experiments, which can be conducted in air without basic additives, indicating their robustness and efficiency (Ruff et al., 2016).

Role in Cyclooxygenase-2 Inhibition

Methanesulfonamide group placement on 1,5-diarylpyrazole significantly impacts COX-2 inhibitory activity. Particularly, positioning at the C-5 phenyl ring results in potent and selective COX-2 inhibitors (Singh et al., 2004).

Ligand Design for CNS Disorders

In the design of ligands for the treatment of central nervous system (CNS) disorders, N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has shown promise. Some derivatives have demonstrated distinct antidepressant-like and pro-cognitive properties, valuable in polypharmacological approaches (Canale et al., 2016).

Catalysts for Cyclooctane Oxidation

Compounds bearing 2,2,2-tris(pyrazol-1-yl)ethyl methanesulfonate have been used as catalysts for cyclooctane oxidation. These water-soluble compounds exhibit catalytic activity for peroxidative oxidation, offering insights into homogeneous catalysis (Silva et al., 2016).

Methane C–H Bond Functionalization

The copper complex Tp(CF3)2,BrCu(NCMe) demonstrates the capability of functionalizing methane's C–H bonds. This process, using supercritical carbon dioxide, marks a notable advance in the derivatization of light alkanes (Gava et al., 2015).

Insecticidal Activity

Novel pyrazole methanesulfonates have been designed for insecticidal purposes. Certain derivatives have shown significant insecticidal activity with low acute mammalian toxicity, indicating potential in pest control applications (Finkelstein & Strock, 1997).

Mécanisme D'action

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some pyrazole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Safety and Hazards

Safety and hazards associated with the handling and use of pyrazole derivatives can be determined from their Material Safety Data Sheets (MSDS). For example, the MSDS of a similar compound, Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, indicates that it is hazardous, with hazard statements including H302-H315-H319-H335 .

Orientations Futures

The future directions in the research of pyrazole derivatives are promising. Due to their wide range of biological activities, pyrazole derivatives have attracted the attention of many researchers to study their skeleton chemically and biologically . The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary .

Propriétés

IUPAC Name |

N-[2-(4-bromopyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3O2S/c1-13(11,12)9-2-3-10-5-6(7)4-8-10/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWISLFQVLJJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

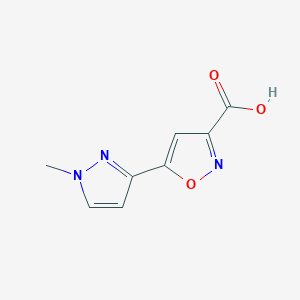

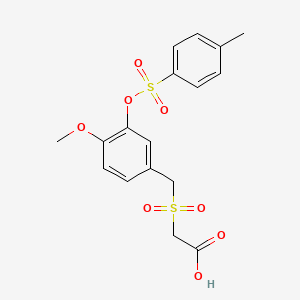

![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)

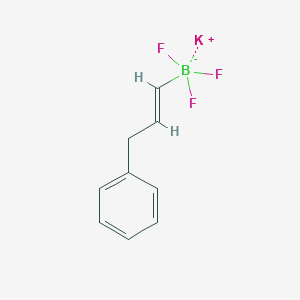

![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)